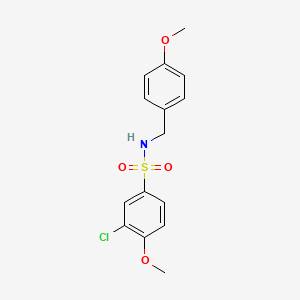![molecular formula C15H16N2OS B5876171 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This makes MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
作用機序
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is able to enter these neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and ultimately results in the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide are well-documented in the scientific literature. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms that are characteristic of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It is able to selectively target dopaminergic neurons in the substantia nigra, which makes it a valuable tool for studying the underlying mechanisms of the disease. Additionally, 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to induce Parkinson's-like symptoms in animal models, which allows researchers to test potential treatments for the disease.
However, there are also limitations to using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is a potent neurotoxin that can cause irreversible damage to the brain if not handled properly. Additionally, the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on the brain are not identical to those of Parkinson's disease, which means that caution must be taken when extrapolating results from 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide studies to human patients.
将来の方向性
There are several future directions for research involving 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research to better understand the limitations of using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments and to develop safer and more effective methods for studying the disease.
合成法
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-bromopyridine with 4-methylthiophenol in the presence of a palladium catalyst. This reaction produces 3-(4-methylphenylthio)pyridine, which is then reacted with N-bromoacetylpyridine to yield 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide.
科学的研究の応用
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. By studying the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on these neurons, researchers are able to gain valuable insights into the underlying mechanisms of the disease.
特性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-10-8-15(18)17-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNONGIYCEIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)


![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)


![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)